Cas no 2172280-96-3 (2-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanoylpyrrolidin-3-yl}acetic acid)

2-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanoylpyrrolidin-3-yl}acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanoylpyrrolidin-3-yl}acetic acid
- 2-{1-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanoyl]pyrrolidin-3-yl}acetic acid
- 2172280-96-3
- EN300-1495559
-
- インチ: 1S/C27H32N2O5/c1-18(10-11-25(30)29-13-12-19(16-29)14-26(31)32)15-28-27(33)34-17-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-9,18-19,24H,10-17H2,1H3,(H,28,33)(H,31,32)
- InChIKey: VKWTWHHEZPBJEP-UHFFFAOYSA-N
- ほほえんだ: O=C(CCC(C)CNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N1CCC(CC(=O)O)C1
計算された属性
- せいみつぶんしりょう: 464.23112213g/mol
- どういたいしつりょう: 464.23112213g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 34
- 回転可能化学結合数: 10
- 複雑さ: 706
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 95.9Ų
- 疎水性パラメータ計算基準値(XlogP): 3.5
2-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanoylpyrrolidin-3-yl}acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1495559-250mg |
2-{1-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanoyl]pyrrolidin-3-yl}acetic acid |
2172280-96-3 | 250mg |
$3099.0 | 2023-09-28 | ||
Enamine | EN300-1495559-1000mg |
2-{1-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanoyl]pyrrolidin-3-yl}acetic acid |
2172280-96-3 | 1000mg |
$3368.0 | 2023-09-28 | ||
Enamine | EN300-1495559-5000mg |
2-{1-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanoyl]pyrrolidin-3-yl}acetic acid |
2172280-96-3 | 5000mg |
$9769.0 | 2023-09-28 | ||
Enamine | EN300-1495559-10000mg |
2-{1-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanoyl]pyrrolidin-3-yl}acetic acid |
2172280-96-3 | 10000mg |
$14487.0 | 2023-09-28 | ||
Enamine | EN300-1495559-500mg |
2-{1-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanoyl]pyrrolidin-3-yl}acetic acid |
2172280-96-3 | 500mg |
$3233.0 | 2023-09-28 | ||
Enamine | EN300-1495559-2500mg |
2-{1-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanoyl]pyrrolidin-3-yl}acetic acid |
2172280-96-3 | 2500mg |
$6602.0 | 2023-09-28 | ||
Enamine | EN300-1495559-50mg |
2-{1-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanoyl]pyrrolidin-3-yl}acetic acid |
2172280-96-3 | 50mg |
$2829.0 | 2023-09-28 | ||
Enamine | EN300-1495559-100mg |
2-{1-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanoyl]pyrrolidin-3-yl}acetic acid |
2172280-96-3 | 100mg |
$2963.0 | 2023-09-28 | ||
Enamine | EN300-1495559-1.0g |
2-{1-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanoyl]pyrrolidin-3-yl}acetic acid |
2172280-96-3 | 1g |
$0.0 | 2023-06-05 |
2-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanoylpyrrolidin-3-yl}acetic acid 関連文献
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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5. Back matter
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
2-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanoylpyrrolidin-3-yl}acetic acidに関する追加情報
Introduction to 2-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanoylpyrrolidin-3-yl}acetic Acid (CAS No. 2172280-96-3)
2-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanoylpyrrolidin-3-yl}acetic acid, identified by its Chemical Abstracts Service (CAS) number 2172280-96-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules characterized by its intricate structure, which includes a pyrrolidine core functionalized with various substituents. The presence of a fluoren-9-ylmethyloxycarbonyl group and an amino moiety in its molecular framework suggests potential biological activity, making it a subject of intense study in medicinal chemistry.
The structural complexity of 2-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanoylpyrrolidin-3-yl}acetic acid arises from the combination of multiple functional groups, each contributing to its unique chemical properties. The fluoren scaffold, known for its stability and rigidity, often serves as a pharmacophore in drug design due to its ability to enhance binding affinity and metabolic stability. The methylpentanoyl side chain introduces additional lipophilicity, while the pyrrolidine ring provides a three-dimensional orientation that can optimize interactions with biological targets.
In recent years, the pharmaceutical industry has increasingly focused on developing novel compounds with enhanced efficacy and reduced side effects. The compound in question, 2-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanoylpyrrolidin-3-yl}acetic acid, represents a promising candidate in this endeavor. Its molecular architecture suggests potential applications in the treatment of various diseases, particularly those involving protein-protein interactions or enzyme inhibition. The fluoren moiety, in particular, has been extensively studied for its role in modulating biological pathways, making it a valuable component in the design of next-generation therapeutics.
One of the most compelling aspects of this compound is its potential as a scaffold for drug discovery. The combination of the pyrrolidine core, the methylpentanoyl substituent, and the fluoren group creates a versatile platform that can be modified to target specific biological pathways. Researchers have been exploring derivatives of this compound to enhance their pharmacological properties, including solubility, bioavailability, and target specificity. The methoxycarbonyl group further contributes to its reactivity, allowing for further functionalization through techniques such as peptide coupling or nucleophilic substitution.
The synthesis of 2-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanoylpyrrolidin-3-yl}acetic acid presents both challenges and opportunities for chemists. The multi-step synthesis involves careful control of reaction conditions to ensure high yield and purity. Techniques such as solid-phase peptide synthesis (SPPS) have been employed to construct the pyrrolidine ring efficiently. Additionally, protecting group strategies are crucial to prevent unwanted side reactions during the synthesis process.
Recent advancements in computational chemistry have also played a pivotal role in understanding the behavior of this compound. Molecular modeling studies have provided insights into its binding interactions with potential targets, helping researchers predict its pharmacological activity accurately. These simulations have been particularly useful in identifying key residues within the target protein that interact with the fluoren and pyrrolidine moieties, guiding the design of more effective derivatives.
The biological activity of 2-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanoylpyrrolidin-3-yl}acetic acid has been investigated in several preclinical studies. Initial findings suggest that it exhibits potent inhibitory effects on certain enzymes and receptors implicated in diseases such as cancer and inflammation. The fluoren group has been shown to enhance binding affinity by stabilizing interactions with aromatic residues in target proteins. Furthermore, the presence of charged functional groups at specific positions allows for electrostatic interactions with polar residues, further optimizing binding.
In conclusion, 2-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanoylpyrrolidin-3-y-acetic acid (CAS No. 2172280-96) is a structurally complex and biologically relevant compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it an attractive scaffold for drug discovery, while recent advances in computational chemistry and synthetic methodologies continue to enhance our understanding and manipulation of its properties. As research progresses, this compound is expected to contribute valuable insights into the development of novel therapeutics targeting various diseases.
2172280-96-3 (2-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanoylpyrrolidin-3-yl}acetic acid) 関連製品
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